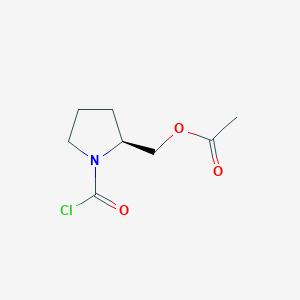

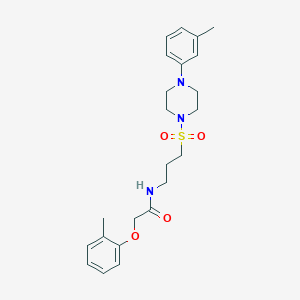

(S)-(1-(chlorocarbonyl)pyrrolidin-2-yl)methyl acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl acetate, also known as MeOAc, acetic acid methyl ester or methyl ethanoate, is a carboxylate ester with the formula CH3COOCH3 . It is a flammable liquid with a characteristically pleasant smell reminiscent of some glues and nail polish removers .

Synthesis Analysis

Methyl acetate is produced industrially via the carbonylation of methanol as a byproduct of the production of acetic acid . It can also be produced by esterification of acetic acid with methanol in the presence of strong acids such as sulfuric acid .Molecular Structure Analysis

The molecular structure of methyl acetate consists of a methyl group (CH3), an acetyl group (COCH3), and an oxygen atom linking them .Chemical Reactions Analysis

In the presence of strong bases such as sodium hydroxide or strong acids such as hydrochloric acid or sulfuric acid, methyl acetate is hydrolyzed back into methanol and acetic acid, especially at elevated temperature .Physical And Chemical Properties Analysis

Methyl acetate is a clear, colorless liquid which has a fragrant fruity odor . It has a melting point of -98°C and a boiling point of 56.9°C . It is moderately soluble in water (25% at room temperature) and miscible with other organic solvents .Scientific Research Applications

Synthetic Methodologies and Pharmaceutical Applications

One pertinent area of research involves the development of synthetic methodologies for pharmaceutical compounds. For instance, the synthesis of (S)-clopidogrel, a potent antiplatelet and antithrombotic drug, represents a significant area of interest. Clopidogrel's S-enantiomer is specifically active, highlighting the importance of stereochemistry in drug efficacy. Researchers have focused on devising facile synthetic approaches for (S)-clopidogrel due to its high demand, reflecting a broader interest in developing efficient synthesis methods for chiral drugs (A. Saeed et al., 2017).

Environmental and Ecotoxicological Studies

Another area involves the examination of chemicals' fate and behavior in environmental contexts. Studies on methanogenic pathways using stable carbon isotopic signatures provide insights into microbial processes affecting greenhouse gases in aquatic environments. Such research is crucial for understanding and mitigating environmental impacts of various substances (R. Conrad, 2005).

Biopolymers and Material Science

The modification of biopolymers, such as xylan derivatives, showcases the intersection of chemistry and material science. These modifications lead to new ethers and esters with specific functionalities, demonstrating the potential of chemical synthesis in creating novel materials for diverse applications, including drug delivery systems (K. Petzold-Welcke et al., 2014).

Toxicology and Safety Assessments

Evaluating the safety and toxicological profiles of chemicals, such as ionic liquids, is critical for their industrial application. Studies focusing on the toxicological assessment of compounds like 1-ethyl-3-methylimidazolium acetate highlight the importance of understanding the potential health and environmental impacts before large-scale utilization (Shaghayegh Ostadjoo et al., 2018).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

[(2S)-1-carbonochloridoylpyrrolidin-2-yl]methyl acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12ClNO3/c1-6(11)13-5-7-3-2-4-10(7)8(9)12/h7H,2-5H2,1H3/t7-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDAVLQBHQLEGGY-ZETCQYMHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1CCCN1C(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1CCCN1C(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-(1-(chlorocarbonyl)pyrrolidin-2-yl)methyl acetate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-acetylphenyl)-2-((3-isopropyl-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2893652.png)

![2,5-Dimethyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]furan-3-carboxamide](/img/structure/B2893657.png)

![2-(3-Methoxyphenyl)-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one](/img/structure/B2893659.png)

![N-[(2R,3S)-2-(3,4-Difluorophenyl)-1-methyl-5-oxopyrrolidin-3-yl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2893661.png)

![3-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2893670.png)

![N-[1-(2-chloropyridine-4-carbonyl)piperidin-4-yl]pentanamide](/img/structure/B2893671.png)

![Methyl 3-(3-chlorophenyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B2893675.png)